molecular formula C25H22N2O6 B3650461 N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

Cat. No.: B3650461
M. Wt: 446.5 g/mol
InChI Key: VVZQLPQELVCVEY-PKNBQFBNSA-N
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Description

N-(4-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}-2,5-dimethoxyphenyl)benzamide is a complex organic compound that features a 1,3-benzodioxole moiety, a propenoyl group, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}-2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and dimethoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts as needed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzodioxole moiety, while reduction could lead to the formation of reduced amide derivatives.

Scientific Research Applications

N-(4-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}-2,5-dimethoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(E)-3-(1,3-Benzodioxol-5-yl)-2-propenoyl]amino}-2,5-dimethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-21-14-19(27-25(29)17-6-4-3-5-7-17)22(31-2)13-18(21)26-24(28)11-9-16-8-10-20-23(12-16)33-15-32-20/h3-14H,15H2,1-2H3,(H,26,28)(H,27,29)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQLPQELVCVEY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

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